ACETOXYETHYLDIMETHYLCHLOROSILANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

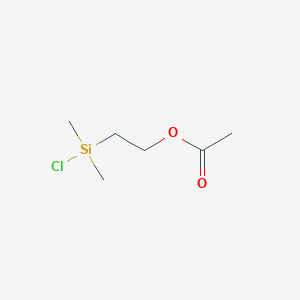

Structure

3D Structure

Properties

IUPAC Name |

2-[chloro(dimethyl)silyl]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2Si/c1-6(8)9-4-5-10(2,3)7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHRINJAARPYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432800 | |

| Record name | 2-(chlorodimethylsilyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18306-45-1 | |

| Record name | 2-(chlorodimethylsilyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to ACETOXYETHYLDIMETHYLCHLOROSILANE (CAS 18306-45-1) for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Silylating Agent

ACETOXYETHYLDIMETHYLCHLOROSILANE, bearing the CAS number 18306-45-1, is a bifunctional organosilane that presents a unique combination of a reactive chlorosilyl group and a protected hydroxyl functionality in the form of an acetate ester. This structural arrangement makes it a valuable intermediate and reagent in synthetic chemistry, particularly in fields where precise molecular engineering is paramount, such as in pharmaceutical research and drug development.[1][2] The presence of the chloro moiety allows for classic silylation reactions, while the acetoxy group can be deprotected to reveal a primary alcohol, offering a handle for further functionalization. This guide provides a comprehensive overview of its properties, specifications, and potential applications, with a focus on the underlying chemical principles that govern its utility.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, effective use in synthesis, and the purification of its reaction products. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18306-45-1 | [3] |

| Molecular Formula | C₆H₁₃ClO₂Si | [3] |

| Molecular Weight | 180.71 g/mol | [3] |

| Appearance | Transparent liquid | [3] |

| Boiling Point | 108 °C | [3] |

| Density | 1.031 g/mL | [3] |

| Refractive Index | 1.4301 | [3] |

| Flash Point | 63 °C | [3] |

| Hydrolytic Sensitivity | High; reacts with moisture | [4] |

Core Reactivity and Mechanistic Insights

The utility of this compound is centered around the reactivity of the silicon-chlorine bond. As with other chlorosilanes, this bond is highly susceptible to nucleophilic attack, leading to the formation of a new silicon-heteroatom bond and the liberation of hydrochloric acid.

Hydrolysis: A Key Consideration

The most common and often unavoidable reaction is hydrolysis, which occurs upon contact with water or atmospheric moisture. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic silicon atom. This process can be catalyzed by the presence of additional water molecules acting as proton shuttles.

Caption: Generalized mechanism for the hydrolysis of a chlorosilane.

This high reactivity necessitates handling the compound under anhydrous conditions to prevent the formation of siloxanes and other byproducts.

Synthetic Applications in the Context of Drug Development

While specific examples of this compound in the synthesis of marketed drugs are not readily found in publicly available literature, its structural motifs and reactivity profile suggest several potential applications in pharmaceutical research and development. The incorporation of silicon into drug candidates is an emerging strategy to modulate their physicochemical and pharmacokinetic properties.[1][2][5]

As a Protecting Group and Linker

The acetoxyethyl functionality can be viewed as a protected version of a hydroxyethyl group. This allows for the introduction of the dimethylsilyl moiety onto a substrate. Subsequent deprotection of the acetate (e.g., via hydrolysis under basic or acidic conditions) would unmask a primary alcohol, which can then be used for further conjugation, for instance, to a drug molecule, a solubilizing group, or a targeting ligand.

Caption: Deprotection of the acetoxy group to reveal a reactive hydroxyl group.

Bioisosteric Replacement and Drug Analogue Synthesis

The replacement of carbon atoms with silicon is a known strategy in medicinal chemistry to alter a drug's metabolic stability, lipophilicity, and potency.[1][2] this compound could serve as a building block for creating silicon-containing analogues of existing drugs. For instance, a carbon-based linker in a drug molecule could be replaced with the silicon-containing moiety from this reagent to investigate the impact on the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Prodrug Strategies

The ester linkage in this compound introduces the potential for its use in prodrug design. A drug molecule could be attached to the silicon center, with the acetoxyethyl group acting as a promoiety. In vivo, enzymatic or hydrolytic cleavage of the acetate ester could lead to a cascade reaction that releases the active drug.

Experimental Protocols: Foundational Reactions

The following are generalized protocols for the key reactions of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Silylation of a Primary Alcohol

This protocol describes the general procedure for protecting a primary alcohol using this compound.

Materials:

-

Alcohol-containing substrate

-

This compound (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA) or imidazole (2.2 eq)

-

Nitrogen or Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM.

-

Add triethylamine or imidazole (2.2 eq) to the solution and stir.

-

Slowly add this compound (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Reaction with a Primary Amine

This protocol outlines a general method for the reaction of this compound with a primary amine to form a silylamine.

Materials:

-

Primary amine substrate

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous triethylamine (TEA) (1.2 eq)

-

Nitrogen or Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.0 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for 4-24 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography, depending on its properties.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. It is a combustible liquid.[4]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and moisture.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Conclusion and Future Perspectives

This compound is a versatile bifunctional reagent with significant potential in synthetic chemistry, particularly for applications in drug discovery and development. Its ability to introduce a protected hydroxyethylsilyl moiety offers opportunities for creating novel drug analogues, developing innovative prodrug strategies, and constructing complex molecular architectures. While direct applications in marketed pharmaceuticals are not yet widely documented, the foundational reactivity of this compound, coupled with the growing interest in organosilicon medicinal chemistry, suggests that it is a valuable tool for researchers exploring new chemical space in the quest for more effective and safer therapeutics. Further research into the biological activity of compounds derived from this compound is warranted and could unveil new avenues for drug design.

References

- Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of medicinal chemistry, 56(2), 388–405.

- Gelest, Inc. (2015). Safety Data Sheet: this compound.

- Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery. Drug discovery today, 8(12), 551-556.

- Tacke, R., & Zilch, H. (1986). Sila-substitution of drugs and bioisosterism. In Organosilicon and Bioorganosilicon Chemistry (pp. 205-217). Ellis Horwood.

Sources

- 1. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 2. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 2-[chloro(dimethyl)silyl]ethyl acetate

An In-Depth Technical Guide to the Synthesis and Characterization of 2-[chloro(dimethyl)silyl]ethyl acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-[chloro(dimethyl)silyl]ethyl acetate (CAS No. 18306-45-1), a bifunctional organosilane of significant interest in materials science and synthetic chemistry. The primary synthetic route, a platinum-catalyzed hydrosilylation of vinyl acetate with chlorodimethylsilane, is detailed with an emphasis on the underlying mechanistic principles and practical experimental considerations. Furthermore, this guide outlines a systematic approach to the structural and purity verification of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, chemists, and materials scientists engaged in the development and application of organosilicon compounds and advanced materials.

Introduction: Strategic Importance of 2-[chloro(dimethyl)silyl]ethyl acetate

2-[chloro(dimethyl)silyl]ethyl acetate is a versatile organosilicon compound that belongs to the class of silane coupling agents.[1][2] These agents are characterized by a molecular structure containing two distinct types of reactive groups. In this case, the molecule possesses a hydrolyzable chloro group attached to the silicon atom and an organic-compatible ethyl acetate moiety.[1] The chloro group can react with inorganic substrates (like glass, silica, or metal oxides) after hydrolysis to form stable siloxane bonds (Si-O-Substrate), while the acetate group can interact with organic polymer matrices.[2]

This dual reactivity allows 2-[chloro(dimethyl)silyl]ethyl acetate to function as a molecular bridge, enhancing adhesion and compatibility at the interface between inorganic and organic materials.[2][3] This property is crucial for the manufacturing of high-performance composite materials, specialty coatings, adhesives, and sealants.[3][4] Beyond its role as a coupling agent, the highly reactive silicon-chlorine bond makes it a valuable precursor for the synthesis of more complex organosilicon compounds.[4]

The most efficient and atom-economical method for synthesizing this compound is the hydrosilylation of an alkene, a cornerstone reaction in industrial organosilicon chemistry.[5]

Synthesis via Platinum-Catalyzed Hydrosilylation

The synthesis of 2-[chloro(dimethyl)silyl]ethyl acetate is achieved through the addition of the silicon-hydride (Si-H) bond of chlorodimethylsilane across the carbon-carbon double bond of vinyl acetate. This reaction, while thermodynamically favorable, requires a catalyst to proceed at a practical rate.[6]

2.1. Reaction Principle and Catalysis

The hydrosilylation reaction is most commonly catalyzed by platinum-based complexes, which offer high activity and selectivity.[5][7] While early work utilized catalysts like Speier's catalyst (H₂PtCl₆), modern syntheses predominantly employ platinum(0) complexes such as Karstedt's catalyst.[6][8] Karstedt's catalyst, a platinum(0) complex with divinyldisiloxane ligands, is renowned for its high activity at low temperatures, excellent solubility in common reaction media, and the formation of minimal by-products.[7][8][9]

The reaction proceeds via a well-established catalytic cycle, often described by the Chalk-Harrod mechanism, involving the oxidative addition of the silane to the platinum center, coordination of the alkene, migratory insertion, and reductive elimination of the final product.[10] This process results in the anti-Markovnikov addition of the silane to the vinyl group, yielding the desired linear product.

Logical Workflow for Synthesis

Caption: Synthesis workflow for 2-[chloro(dimethyl)silyl]ethyl acetate.

2.2. Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations must be conducted by qualified personnel in a well-ventilated fume hood, adhering to all institutional safety guidelines.

Materials:

-

Chlorodimethylsilane (CAS: 1066-35-9)[11]

-

Vinyl acetate (CAS: 108-05-4), inhibitor-free[11]

-

Karstedt's catalyst (e.g., platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)[9]

-

Anhydrous toluene or other suitable aprotic solvent

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermometer, and a nitrogen/argon inlet.

-

Heating mantle with a temperature controller.

-

Syringes for liquid transfer.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Procedure:

-

System Preparation: The glassware is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas (N₂ or Ar). This is critical as chlorosilanes react violently with water.

-

Charging the Reactor: The flask is charged with vinyl acetate (1.0 equivalent) and anhydrous toluene. The solution is stirred to ensure homogeneity.

-

Addition of Silane: Chlorodimethylsilane (1.0-1.1 equivalents) is added dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Catalyst Introduction: Karstedt's catalyst solution (typically 5-20 ppm of Pt relative to the reactants) is added via syringe. The low catalyst loading is a key advantage of this system.[7]

-

Reaction: The mixture is heated to 60-80 °C and maintained at this temperature. The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) to observe the consumption of the starting materials. The reaction is typically complete within 2-6 hours.

-

Workup and Purification:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solvent and any remaining volatile starting materials are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield 2-[chloro(dimethyl)silyl]ethyl acetate as a colorless liquid.[4]

-

2.3. Safety and Handling Precautions

-

Chlorosilanes: Chlorodimethylsilane is toxic, flammable, and corrosive. It reacts violently with water, releasing hydrochloric acid (HCl) gas. All transfers must be performed under an inert, dry atmosphere.

-

Vinyl Acetate: Vinyl acetate is a flammable liquid and may cause irritation.[12]

-

Karstedt's Catalyst: While used in small amounts, platinum catalysts should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Emergency Procedures: Ensure access to an emergency shower, eyewash station, and appropriate fire extinguishing media (e.g., dry chemical, CO₂). Do not use water on fires involving chlorosilanes.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-[chloro(dimethyl)silyl]ethyl acetate.

3.1. Physicochemical Properties

The following table summarizes key properties of the target compound.

| Property | Value | Reference(s) |

| CAS Number | 18306-45-1 | [13],[11] |

| Molecular Formula | C₆H₁₃ClO₂Si | [13],[11] |

| Molecular Weight | 180.71 g/mol | [13],[11] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 189.3 ± 23.0 °C at 760 mmHg | [11] |

| Density | ~1.0 g/cm³ | [11] |

3.2. Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically prepared in a deuterated solvent like chloroform (CDCl₃).

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different hydrogen environments in the molecule.

-

Si-CH₃: A sharp singlet for the six protons of the two methyl groups on the silicon atom.

-

Si-CH₂: A triplet corresponding to the two protons on the carbon adjacent to the silicon.

-

O-CH₂: A triplet for the two protons on the carbon adjacent to the ester oxygen.

-

CO-CH₃: A singlet for the three protons of the acetate methyl group.

-

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.

Table of Expected NMR Chemical Shifts (in CDCl₃):

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Si-(C H₃)₂ | ~0.4 | ~ -2.0 |

| Si-C H₂- | ~1.1 | ~15-20 |

| -C H₂-O | ~4.2 | ~60-65 |

| O=C-C H₃ | ~2.0 | ~20-22 |

| C =O | - | ~170-172 |

Note: These are approximate chemical shift values and may vary slightly based on solvent and experimental conditions.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of the distilled product and confirming its molecular weight.[14]

-

Gas Chromatography (GC): A GC analysis will show a major peak corresponding to the product. The peak's retention time is characteristic of the compound under the specific GC conditions. The area of this peak relative to any impurity peaks provides a quantitative measure of purity.[15]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺), confirming the molecular weight of 180.71 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). The fragmentation pattern will provide further structural confirmation, with characteristic losses of methyl groups, the chloro group, and parts of the ethyl acetate chain.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the presence of key functional groups. Expected characteristic absorption bands include:

-

C=O stretch (ester): A strong absorption band around 1740-1735 cm⁻¹.

-

Si-Cl stretch: An absorption in the region of 600-450 cm⁻¹.

-

C-H stretch (alkyl): Absorptions in the 3000-2850 cm⁻¹ region.

-

Si-CH₃ bend: A characteristic band around 1250 cm⁻¹.

Conclusion

The synthesis of 2-[chloro(dimethyl)silyl]ethyl acetate via the hydrosilylation of vinyl acetate with chlorodimethylsilane, catalyzed by Karstedt's catalyst, represents a robust and efficient method for producing this valuable organosilicon intermediate. Adherence to strict anhydrous and inert atmosphere protocols is paramount for a safe and successful synthesis. A combination of NMR spectroscopy, GC-MS, and FTIR analysis provides a comprehensive toolkit for the unambiguous characterization and quality control of the final product, ensuring its suitability for advanced applications in materials science and as a versatile building block in synthetic chemistry.

References

- Zhang, Z., et al. (n.d.). Synthesis of hydroxyl silane coupling agent and its application in preparation of silane‐modified polyurethane. ResearchGate. [Link]

- Silicone Surfactant. (2021, March 19). Overview and Production Process of Silane Coupling Agent. [Link]

- Johnson Matthey. (n.d.). Karstedt catalysts. [Link]

- Ploeger, J., et al. (n.d.). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. American Chemical Society. [Link]

- Royal Society of Chemistry. (n.d.). Recent advances in hydrosilylation of olefins. [Link]

- Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). [Link]

- Wikipedia. (n.d.). Karstedt's catalyst. [Link]

- Career Henan Chemical Co. (n.d.). 2-[chloro(dimethyl)silyl]ethyl Acetate CAS NO.18306-45-1. [Link]

- Chemsrc. (2025, August 25). 2-[Chloro(dimethyl)silyl]ethyl acetate | CAS#:18306-45-1. [Link]

- Nakajima, Y., & Shimada, S. (2021, May 11). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature. [Link]

- Organomation. (n.d.). GC-MS Sample Preparation. [Link]

- CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms. [Link]

Sources

- 1. Silane Coupling Agents/Adhesion Promoters | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chemsilicone.com [chemsilicone.com]

- 3. Overview and Production Process of Silane Coupling Agent [silicone-surfactant.com]

- 4. smolecule.com [smolecule.com]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

- 7. Catalysts for the Hydrosilylation of Silicones [heraeus-precious-metals.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Karstedt catalysts | Johnson Matthey [matthey.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-[Chloro(dimethyl)silyl]ethyl acetate | CAS#:18306-45-1 | Chemsrc [chemsrc.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. 2-[chloro(dimethyl)silyl]ethyl Acetate, CasNo.18306-45-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 14. organomation.com [organomation.com]

- 15. coresta.org [coresta.org]

Physical and chemical properties of ACETOXYETHYLDIMETHYLCHLOROSILANE

An In-depth Technical Guide to Acetoxyethyldimethylchlorosilane for Advanced Research Applications

Introduction: Unveiling a Key Organosilane Intermediate

This compound (CAS No. 18306-45-1) is a bifunctional organosilicon compound of significant interest to the scientific community, particularly in materials science and synthetic chemistry.[1][2][3] As a member of the organochlorosilane family, its defining characteristic is the presence of a highly reactive silicon-chlorine (Si-Cl) bond, which serves as a primary site for chemical modification.[4] Concurrently, the molecule features an acetoxyethyl group, which modulates its physical properties and offers a secondary site for potential chemical transformations.

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the causality behind its reactivity, outlines its synthesis and handling, and explores its applications as a versatile chemical intermediate.

Molecular Structure and Identification

The unique reactivity and physical characteristics of this compound stem directly from its molecular architecture. It features a central silicon atom bonded to two methyl groups, a reactive chlorine atom, and an acetoxyethyl group.

Caption: Molecular Structure of this compound.

Key Identifiers:

-

IUPAC Name: 2-[chloro(dimethyl)silyl]ethyl acetate[2]

-

Canonical SMILES: CC(=O)OCC(C)Cl[2]

-

InChI Key: AOHRINJAARPYIU-UHFFFAOYSA-N[2]

Physicochemical Properties: A Quantitative Overview

This compound is a colorless to transparent liquid with a pungent odor.[1] Its physical properties are summarized in the table below, providing essential data for experimental design and process modeling.

| Property | Value | Source(s) |

| Molar Mass | 180.7 g/mol | [1][2] |

| Density | 1.031 g/mL | [1][2][6] |

| Boiling Point | 108 °C | [1][2][6] |

| Melting Point | < 0 °C | [1][2][6] |

| Flash Point | 63 °C (Combustible liquid) | [1][2][4] |

| Vapor Pressure | 0.574 mmHg at 25°C | [1] |

| Refractive Index | 1.4301 | [1][2][5] |

| Hydrolytic Sensitivity | 8: Reacts rapidly with moisture, water, and protic solvents | [1][5][6] |

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the electrophilic nature of the silicon atom and the high reactivity of the Si-Cl bond.

Hydrolysis: The Primary Reaction Pathway

The most critical chemical property of this compound is its rapid and exothermic reaction with water and other protic solvents (e.g., alcohols).[1][4][5] This hydrolytic sensitivity is a hallmark of chlorosilanes.

Mechanism: The reaction is initiated by the nucleophilic attack of a water molecule on the electron-deficient silicon atom. This displaces the chloride ion, which subsequently abstracts a proton from the attacking water molecule to form hydrochloric acid (HCl) and a silanol intermediate (acetoxyethyldimethylsilanol). The generated silanol is often unstable and can readily undergo self-condensation with another silanol molecule to form a stable disiloxane, releasing another molecule of water.

Causality: The high reactivity of the Si-Cl bond compared to a carbon-chlorine (C-Cl) bond is a key concept. While the Si-Cl bond is strong (approx. 90 kcal/mol), the formation of the resulting silicon-oxygen (Si-O) bond is significantly more favorable, releasing about 110 kcal/mol.[7] This large negative enthalpy change provides a powerful thermodynamic driving force for the hydrolysis reaction, making it energetically favorable and rapid.[7]

Caption: Generalized Hydrolysis and Condensation Pathway for this compound.

This rapid generation of corrosive HCl gas upon exposure to moisture is the primary reason for the compound's hazardous nature and necessitates strict handling protocols.[4]

Reactivity with Other Nucleophiles

Beyond water, the Si-Cl bond readily reacts with other nucleophiles such as alcohols (to form alkoxysilanes), amines (to form silylamines), and peroxides.[4] This versatility makes it a valuable intermediate for introducing the acetoxyethyldimethylsilyl group onto various substrates, a common strategy in organic synthesis for protecting functional groups or modifying material properties.

Synthesis of Acetoxysilanes

While specific synthesis routes for this compound are proprietary, the general synthesis of acetoxysilanes is well-established. These compounds are typically prepared by reacting the corresponding chlorosilanes with acetic acid or, more commonly, acetic anhydride.[8][9] The reaction with acetic anhydride is often preferred as it produces acetyl chloride as a byproduct, which can be more easily managed or recycled compared to the HCl generated from using acetic acid.[8] Catalysts may be employed to increase the reaction yield and rate.[8]

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile tool for researchers.

-

Chemical Intermediate: Its primary use is as a chemical intermediate.[4] The reactive Si-Cl bond allows for its covalent attachment to a wide range of organic and inorganic substrates.

-

Silylating Agent: In drug development and complex organic synthesis, chlorosilanes are used as silylating agents to protect sensitive functional groups, such as alcohols and amines. The introduction of a silyl ether or silylamine can prevent unwanted side reactions during subsequent synthetic steps. The acetoxyethyl group in this molecule can influence solubility and steric hindrance compared to simpler silylating agents like trimethylchlorosilane.

-

Monomer for Silicone Polymers: Acetoxysilanes, in general, are used as crosslinking agents in the production of room-temperature-vulcanizing (RTV) silicone elastomers.[8] Upon exposure to moisture, they hydrolyze and condense to form a stable, crosslinked silicone polymer network. While this specific molecule is a monochlorosilane and would act as a chain terminator rather than a crosslinker, its derivatives could be designed for creating specialized silicone-based materials with tailored properties for applications like biocompatible coatings or drug delivery matrices.

Experimental Protocols: Handling and Hydrolysis Quenching

Given its reactivity, all work with this compound must be conducted with stringent safety measures.

Protocol 1: Inert Atmosphere Handling

Objective: To safely handle and transfer this compound while preventing premature hydrolysis.

Causality: The protocol is designed to rigorously exclude atmospheric moisture, which would otherwise react with the compound to release corrosive HCl gas and degrade the material.[4]

Methodology:

-

Preparation: Ensure the glassware to be used (syringes, flasks, etc.) is oven-dried (>120 °C) for several hours and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).

-

Inerting the System: Assemble the reaction apparatus and purge the entire system with the inert gas for at least 15-20 minutes to displace all air and moisture. Maintain a positive pressure of inert gas throughout the experiment.

-

Transfer: Use a gas-tight syringe that has been purged with inert gas to withdraw the required volume of this compound from its sealed container (e.g., a Sure/Seal™ bottle).

-

Addition: Slowly add the silane to the reaction mixture, typically cooled in an ice bath to manage any exothermic reaction upon addition to the substrate.

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere, typically in a cool, dry place (2-8 °C).[1]

Protocol 2: Controlled Quenching and Waste Neutralization

Objective: To safely neutralize residual this compound in reaction vessels or spills.

Causality: Direct addition of water can cause a violent reaction and rapid release of HCl. This protocol uses a less reactive alcohol to slowly quench the silane before final neutralization.

Methodology:

-

Initial Quenching: Slowly and cautiously add a non-protic, anhydrous solvent like hexane or toluene to dilute the residue. Place the flask in an ice bath.

-

Slow Addition of Alcohol: While stirring, add a less reactive alcohol, such as isopropanol, dropwise. This will react with the chlorosilane more controllably than water.

-

Aqueous Neutralization: Once the initial reaction subsides, slowly add water to hydrolyze any remaining material.

-

Basification: Carefully neutralize the resulting acidic solution by adding a base, such as a saturated solution of sodium bicarbonate, until effervescence ceases.

-

Disposal: Dispose of the neutralized aqueous and organic waste in accordance with local and national regulations.[4]

Safety and Hazard Management

This compound is a hazardous chemical that requires careful handling. Its primary dangers stem from its flammability and corrosivity, the latter being a direct result of its hydrolysis to HCl.

| Hazard Type | GHS Classification & Statements | Handling Precautions |

| Physical Hazard | Flammable Liquids, Category 4 (H227: Combustible liquid) | Keep away from heat, sparks, and open flames.[4] Use non-sparking tools.[4] |

| Health Hazard | Skin Corrosion, Category 1B (H314: Causes severe skin burns and eye damage) | Wear suitable protective clothing, gloves, and eye/face protection.[1][4] |

| Serious Eye Damage, Category 1 (H318: Causes serious eye damage) | Immediately flush eyes for at least 15 minutes upon contact and seek medical attention.[4] | |

| Reactivity Hazard | Reacts with water to liberate corrosive gas (HCl). | Handle under inert, anhydrous conditions.[4] Do not use water to extinguish fires; use foam, CO₂, or dry chemical extinguishers.[4] |

In case of accidental exposure, immediate first aid is critical. For skin contact, wash with plenty of soap and water.[4] For inhalation, move the victim to fresh air.[4] In all cases of significant exposure, seek immediate medical advice.[1][4]

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. Available at: [Link]

- Google Patents. (n.d.). US6084116A - Process for preparing acetoxysilanes.

- Google Patents. (n.d.). CN102321114A - Method for synthesizing acetoxylsilane.

-

ResearchGate. (2021). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Available at: [Link]

- Google Patents. (n.d.). US7208617B2 - Hydrolysis of chlorosilanes.

Sources

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 18306-45-1 [amp.chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. This compound CAS#: 18306-45-1 [m.chemicalbook.com]

- 6. This compound | 18306-45-1 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. US6084116A - Process for preparing acetoxysilanes - Google Patents [patents.google.com]

- 9. CN102321114A - Method for synthesizing acetoxylsilane - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Acetoxyethyldimethylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyethyldimethylchlorosilane (AEDMCS), with the chemical formula C₆H₁₃ClO₂Si, is a bifunctional organosilane of significant interest in synthetic chemistry and materials science. Its unique molecular architecture, featuring a reactive chlorosilyl group and a protected hydroxyl functionality in the form of an acetate ester, makes it a versatile building block. This guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic profile of AEDMCS. We will delve into the theoretical and practical aspects of its structural elucidation through advanced analytical techniques. Furthermore, this document outlines detailed, field-proven protocols for its analysis, with a strong emphasis on the safe handling of this reactive compound.

Molecular Structure and Physicochemical Properties

This compound is a transparent liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[chloro(dimethyl)silyl]ethyl acetate | [1] |

| CAS Number | 18306-45-1 | [1] |

| Molecular Formula | C₆H₁₃ClO₂Si | [1] |

| Molecular Weight | 180.71 g/mol | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 108 °C | [1] |

| Melting Point | < 0 °C | [1] |

| Density | 1.031 g/mL | [1] |

| Refractive Index | 1.4301 | [1] |

The structural formula of this compound can be visualized as a central silicon atom bonded to two methyl groups, a chlorine atom, and an ethyl acetate group.

Figure 1: 2D Molecular Structure of this compound.

Bonding Analysis

The chemical behavior of AEDMCS is dictated by the nature of its covalent bonds, particularly those involving the silicon atom.

-

Si-Cl Bond: The silicon-chlorine bond is highly polarized due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarization results in a partial positive charge on the silicon atom and a partial negative charge on the chlorine atom, making the silicon center highly susceptible to nucleophilic attack. This bond is the primary site of reactivity, especially towards moisture.

-

Si-C Bonds: The silicon-carbon bonds (both Si-CH₃ and Si-CH₂-) are relatively stable but are longer and weaker than typical carbon-carbon bonds. The electronegativity difference between silicon and carbon (2.55) polarizes the bond towards the carbon atom.

-

C-O and C=O Bonds: The ethyl acetate moiety contains typical ester linkages. The carbonyl group (C=O) exhibits strong dipole-dipole interactions and is a key feature in the infrared spectrum.

-

Si-O Bond Formation: While not present in the parent molecule, the formation of the highly stable siloxane (Si-O-Si) bond is the thermodynamic driving force for the hydrolysis and condensation reactions of AEDMCS.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and silicon nuclei within the molecule. Due to the moisture sensitivity of the Si-Cl bond, sample preparation for NMR analysis must be conducted under anhydrous conditions.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 | Triplet | 2H | -O-CH₂- |

| ~ 2.0 | Singlet | 3H | -C(=O)-CH₃ |

| ~ 1.1 | Triplet | 2H | -Si-CH₂- |

| ~ 0.4 | Singlet | 6H | -Si-(CH₃)₂ |

Rationale for Predicted Shifts: The methylene protons adjacent to the oxygen of the ester are expected to be the most downfield due to the deshielding effect of the oxygen atom. The methyl protons of the acetate group will appear as a singlet. The methylene group attached to the silicon will be further upfield, and the methyl groups directly bonded to the silicon will be the most shielded, appearing at the lowest chemical shift.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (ester carbonyl) |

| ~ 65 | -O-CH₂- |

| ~ 25 | -C(=O)-CH₃ |

| ~ 15 | -Si-CH₂- |

| ~ -2 | -Si-(CH₃)₂ |

Rationale for Predicted Shifts: The carbonyl carbon of the ester is expected to have the largest chemical shift. The carbons bonded to oxygen and silicon will have intermediate shifts, with the methyl carbons attached to silicon being the most upfield.

Predicted ²⁹Si NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) |

| ~ +15 to +30 |

Rationale for Predicted Shifts: The ²⁹Si chemical shift is highly sensitive to the substituents on the silicon atom. For chlorodimethylsilyl groups, the chemical shift is typically observed in the positive region of the spectrum relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in AEDMCS.

Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960-2850 | Medium | C-H stretching (alkyl) |

| ~ 1740 | Strong | C=O stretching (ester) |

| ~ 1240 | Strong | C-O stretching (ester) |

| ~ 840, 780 | Strong | Si-C stretching and CH₃ rocking on Si |

| ~ 540 | Strong | Si-Cl stretching |

Rationale for Predicted Absorptions: The most prominent peak is expected to be the strong carbonyl stretch of the ester group. The C-H stretching of the alkyl groups will be present in their usual region. The Si-C and Si-Cl bonds will have characteristic absorptions in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 180) may be observed, though it might be weak due to the lability of the molecule.

-

Major Fragments:

-

Loss of a methyl group (-CH₃): [M - 15]⁺

-

Loss of a chlorine atom (-Cl): [M - 35]⁺

-

Cleavage of the ethyl acetate group.

-

Fragments corresponding to the silyl cation, [(CH₃)₂SiCl]⁺.

-

Reactivity and Handling

Hydrolysis and Condensation

The most significant aspect of the reactivity of this compound is the hydrolysis of the Si-Cl bond. This reaction is typically rapid and exothermic, occurring upon contact with water, including atmospheric moisture.

Hydrolysis Mechanism:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic silicon center.

-

HCl Elimination: A molecule of hydrogen chloride (HCl) is eliminated, forming a silanol intermediate (Acetoxyethyldimethylsilanol).

-

Condensation: The silanol intermediate is unstable and readily undergoes condensation with another silanol molecule or a chlorosilane molecule, eliminating water or HCl, respectively, to form a stable siloxane (Si-O-Si) bond.

Figure 2: Simplified Hydrolysis and Condensation Pathway of AEDMCS.

Safe Handling and Storage

Due to its reactivity and the corrosive nature of both the compound and its hydrolysis product (HCl), strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., Viton or nitrile rubber for short-term contact), chemical splash goggles, and a lab coat.[2][3] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.

-

Spill Management: In case of a spill, do not use water.[3][4] Small spills can be absorbed with an inert dry material like sand. For larger spills, alcohol-resistant foam may be used to suppress vapors.[4] The area should be well-ventilated to disperse the corrosive HCl vapors that will be generated.

-

Fire Fighting: Do not use water as an extinguishing agent.[3][4] Carbon dioxide or dry chemical extinguishers are suitable for small fires.

Experimental Protocols

Protocol for NMR Analysis of this compound

This protocol is designed for acquiring ¹H, ¹³C, and ²⁹Si NMR spectra of the moisture-sensitive AEDMCS.

Materials:

-

This compound

-

Anhydrous deuterated chloroform (CDCl₃) from a sealed ampoule

-

NMR tubes and caps, oven-dried and cooled under an inert atmosphere

-

Gas-tight syringe

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of NMR Tube: Place NMR tubes and caps in an oven at 120 °C for at least 4 hours. Transfer them to a desiccator or glovebox to cool under an inert atmosphere.

-

Sample Preparation (in a Glovebox): a. In the inert atmosphere of the glovebox, add approximately 0.6 mL of anhydrous CDCl₃ to the dried NMR tube. b. Using a gas-tight syringe, add 10-20 µL of this compound to the solvent in the NMR tube. c. Cap the NMR tube tightly.

-

Sample Preparation (using a Schlenk line): a. Flame-dry an NMR tube under vacuum and backfill with an inert gas (e.g., argon). b. Using a cannula or syringe, transfer approximately 0.6 mL of anhydrous CDCl₃ to the NMR tube. c. Through a septum, add 10-20 µL of this compound to the NMR tube. d. Cap the tube securely.

-

NMR Acquisition: a. Acquire a ¹H NMR spectrum. b. Acquire a proton-decoupled ¹³C NMR spectrum. c. Acquire a proton-decoupled ²⁹Si NMR spectrum. Use a longer relaxation delay (e.g., 10-30 seconds) to ensure quantitative signal detection if needed.

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Reference the ²⁹Si spectrum to an external standard of TMS (δ 0 ppm).

Protocol for FT-IR Analysis

Materials:

-

This compound

-

Salt plates (NaCl or KBr) for liquid analysis

-

Anhydrous solvent (e.g., hexane) if solution-state analysis is desired

-

Gas-tight syringe

Procedure:

-

Sample Preparation (Neat Liquid): a. Ensure the salt plates are clean and dry. b. In a fume hood, place one to two drops of AEDMCS onto one salt plate using a gas-tight syringe. c. Carefully place the second salt plate on top to create a thin liquid film.

-

FT-IR Acquisition: a. Immediately place the sample in the spectrometer. b. Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). c. Clean the salt plates thoroughly with an anhydrous solvent after analysis.

Protocol for GC-MS Analysis

Materials:

-

This compound

-

Anhydrous solvent for dilution (e.g., dichloromethane or hexane)

-

Autosampler vial with a screw cap and septum

Procedure:

-

Sample Preparation: a. In a fume hood, prepare a dilute solution (e.g., 1 mg/mL) of AEDMCS in the chosen anhydrous solvent. b. Transfer the solution to an autosampler vial and cap it tightly.

-

GC-MS Acquisition: a. Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). b. Set appropriate GC conditions (injector temperature, oven temperature program, carrier gas flow rate). c. The mass spectrometer should be operated in electron ionization (EI) mode. d. Inject the sample and acquire the data.

-

Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the parent compound and its fragmentation products.

Figure 3: Workflow for the Analytical Characterization of AEDMCS.

Conclusion

This compound is a valuable reagent whose utility is derived from its distinct molecular structure and bonding. A thorough understanding of its properties, particularly its reactivity towards moisture, is paramount for its effective and safe use. The spectroscopic techniques of NMR, FT-IR, and mass spectrometry, when coupled with appropriate handling protocols, provide a robust framework for the comprehensive analysis of this compound. The predicted data and detailed protocols within this guide offer researchers a solid foundation for their work with this versatile organosilane.

References

-

Scribd. Chlorosilane Safety Guide. Available at: [Link]

-

Angene Chemical. This compound(CAS# 18306-45-1). Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Acetoxyethyldimethylchlorosilane in Organic Solvents

Foreword: Understanding the Dual Nature of Acetoxyethyldimethylchlorosilane

Welcome to a comprehensive exploration of the solubility characteristics of this compound (CAS 18306-45-1). As researchers and professionals in drug development and materials science, we understand that mastering the behavior of our reagents is fundamental to innovation. This compound, a versatile organosilicon compound, presents a unique challenge and opportunity. Its dual nature—a functionalized silane with inherent reactivity—demands a nuanced approach to solubility. This guide moves beyond simple miscibility charts to provide a deeper understanding of the interplay between physical dissolution and chemical reactivity, empowering you to make informed decisions in your experimental designs. We will delve into the theoretical underpinnings of its solubility, provide robust protocols for empirical determination, and emphasize the stringent safety measures required for handling this potent reagent.

Molecular Profile and Theoretical Solubility Considerations

To predict the solubility of this compound, we must first understand its molecular structure and inherent electronic properties.

Chemical Structure: 2-[chloro(dimethyl)silyl]ethyl acetate

Key Physicochemical Properties: [1][2]

| Property | Value |

|---|---|

| Molecular Formula | C6H13ClO2Si |

| Molecular Weight | 180.70 g/mol |

| Density | 1.031 g/mL |

| Boiling Point | 108 °C |

| Refractive Index | 1.4301 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

The molecule possesses both polar and non-polar characteristics. The ester group (-C(=O)O-) and the silicon-chlorine bond (-Si-Cl) introduce polarity and are potential sites for intermolecular interactions. The ethyl and dimethylsilyl groups contribute to its non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's own properties.

Based on the principle of "like dissolves like," we can anticipate the following trends:

-

High Solubility in Aprotic Polar Solvents: Solvents like acetone, tetrahydrofuran (THF), and ethyl acetate are expected to be excellent choices. Their polarity can interact favorably with the ester and chlorosilane moieties, without the risk of reactive protons.

-

Good Solubility in Non-Polar Solvents: Hydrocarbon solvents such as hexanes and toluene should also be effective, primarily interacting with the alkyl portions of the molecule.

-

Reactivity with Protic Solvents: A critical consideration is the high reactivity of the chlorosilane group. This compound reacts rapidly with moisture and protic solvents like alcohols (e.g., ethanol, methanol) and primary/secondary amines.[1][3] This is not a simple dissolution but a chemical reaction that consumes the starting material to form new species (e.g., alkoxysilanes) and hydrogen chloride.[3] Therefore, while it may appear to "dissolve," it is, in fact, reacting.

The following diagram illustrates the decision-making process for solvent selection, prioritizing non-reactive solvent classes.

Caption: Solvent selection workflow for this compound.

Experimental Protocol for Solubility Determination

Given the compound's reactivity, a meticulously designed experimental protocol is paramount. The following gravimetric method is a self-validating system designed to ensure accuracy and safety.

Pre-Experimental Preparations: The Foundation of Trustworthiness

-

Solvent Purity: All solvents must be of high purity and anhydrous. The use of molecular sieves or a solvent purification system is strongly recommended to remove trace moisture, which would otherwise react with the chlorosilane and skew results.

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., dry nitrogen or argon). This prevents atmospheric moisture from degrading the sample. A glove box or Schlenk line setup is ideal.

-

Glassware: All glassware must be oven-dried at >120°C for several hours and cooled under a stream of inert gas immediately before use to remove any adsorbed water.

Step-by-Step Gravimetric Solubility Determination

This protocol aims to create a saturated solution and then quantify the amount of dissolved solute.

-

Initial Setup: In an inert atmosphere, add a precisely weighed amount (e.g., 200 mg) of this compound to a pre-weighed, oven-dried vial equipped with a magnetic stir bar.

-

Solvent Addition: Add the chosen anhydrous solvent dropwise while stirring. Start with a small volume (e.g., 0.5 mL).

-

Equilibration: Seal the vial and allow the mixture to stir at a constant, controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. Visually inspect for any undissolved material.

-

Iterative Addition: If all the solute dissolves, add another precisely weighed portion of the chlorosilane (e.g., 50 mg) and allow it to equilibrate again. The causality here is to approach saturation gradually to ensure the system remains at equilibrium.

-

Reaching Saturation: Repeat step 4 until a small amount of undissolved solid/liquid remains persistently, indicating a saturated solution.

-

Separation and Quantification:

-

Stop stirring and allow the undissolved material to settle.

-

Carefully extract a known volume (e.g., 0.5 mL) of the clear, saturated supernatant using a gas-tight syringe.

-

Dispense the supernatant into a pre-weighed, oven-dried vial.

-

Weigh the vial containing the supernatant to determine the mass of the solution.

-

Under a gentle stream of inert gas or in a vacuum oven at a controlled temperature (well below the solvent's boiling point), carefully evaporate the solvent.

-

Once the solvent is fully removed, weigh the vial again. The final mass minus the initial vial mass gives the mass of the dissolved this compound.

-

-

Calculation: The solubility can then be expressed in various units:

-

g / 100 mL: (Mass of solute / Volume of supernatant) * 100

-

g / 100 g solvent: (Mass of solute / (Mass of solution - Mass of solute)) * 100

-

The experimental workflow is visualized below.

Caption: Gravimetric solubility determination workflow.

Predicted Solubility Profile & Data Summary

While exhaustive quantitative data is not publicly available due to the compound's specialized nature, the following table provides a predicted solubility profile based on chemical principles and data from analogous compounds. This table should be used as a guideline for solvent screening.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Key Considerations |

| Aprotic Polar | Acetone | Very High | "Like dissolves like" principle. Acetone's polarity interacts well with the ester and Si-Cl bond. No reactive protons present. |

| Tetrahydrofuran (THF) | Very High | Aprotic ether, excellent for dissolving polar and non-polar compounds. Must be anhydrous. | |

| Ethyl Acetate | Very High | Ester solvent, structurally similar to the acetate moiety of the solute. | |

| Acetonitrile | High | Polar aprotic solvent, good for creating stable solutions. | |

| Non-Polar | Toluene | High | Aromatic solvent, interacts well with the alkyl groups and can accommodate some polarity. |

| Hexanes | Moderate to High | Non-polar alkane, primarily solvates the non-polar parts of the molecule. | |

| Chlorinated | Dichloromethane | Very High | Small, polarizable molecule capable of dissolving a wide range of compounds. |

| Protic (Reactive) | Ethanol / Methanol | REACTIVE | Chlorosilane will react to form ethoxy/methoxysilane. Not a true dissolution.[3] |

| Water | REACTIVE | Rapid hydrolysis to form silanols and hydrochloric acid.[1][3] |

Safety and Handling: A Non-Negotiable Priority

This compound is a corrosive material that causes burns.[1] Its reaction with moisture, including humidity in the air or on skin, produces hydrochloric acid.[3] Strict adherence to safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate gloves (consult manufacturer data for chlorosilane compatibility), and a lab coat.[4][5] Work should be conducted in a well-ventilated chemical fume hood.[6]

-

Handling: Use only oven-dried glassware and handle under an inert atmosphere to prevent exothermic and hazardous reactions with water.[7]

-

Spills: In case of a spill, do not use water. Use an absorbent material suitable for corrosive liquids and follow all institutional safety procedures for hazardous waste disposal.

-

First Aid: In case of contact with eyes or skin, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Conclusion: From Theory to Practice

The solubility of this compound is governed by a delicate balance between its physical affinity for a solvent and its chemical reactivity. While it is predicted to be highly soluble in a range of aprotic polar and non-polar organic solvents, its reactivity with protic solvents is a defining characteristic that must be respected in any experimental design. The protocols and theoretical framework provided in this guide are designed to equip the researcher with the necessary tools to safely handle this compound and precisely determine its solubility in solvents relevant to their specific application. By understanding the "why" behind each step, from solvent choice to handling procedures, scientists can unlock the full potential of this versatile reagent while ensuring the integrity and safety of their work.

References

-

ChemBK. (2024). this compound. Retrieved from ChemBK. [Link]

-

Angene Chemical. (n.d.). this compound(CAS# 18306-45-1). Retrieved from Angene Chemical. [Link]

-

Gelest, Inc. (2015). Material Safety Data Sheet: this compound. Retrieved from Gelest, Inc. [Link]

-

Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from SEHSC. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: CHLOROPHENYLTRI-CHLOROSILANE. Retrieved from NJ.gov. [Link]

-

PubChem. (n.d.). Chlorosilanes, toxic, corrosive, N.O.S.. Retrieved from PubChem. [Link]

-

Britton, L. G. (2016). Improve Your Handling of Chlorosilanes. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Reactivity and Chemical Behavior of Acetoxyethyldimethylchlorosilane with Protic Solvents

Introduction

Acetoxyethyldimethylchlorosilane, with the chemical formula C6H13ClO2Si, is a bifunctional organosilane molecule of significant interest in materials science and synthetic chemistry.[1][2] Its unique structure, featuring both a reactive chlorosilane moiety and an acetoxyethyl group, allows for a versatile range of chemical transformations. This guide provides a comprehensive overview of the reactivity and chemical behavior of this compound when exposed to protic solvents, a critical consideration for its storage, handling, and application. Understanding these interactions is paramount for researchers, scientists, and drug development professionals seeking to leverage its properties for surface modification, as a protecting group, or as an intermediate in the synthesis of more complex organosilicon compounds.

This document will delve into the fundamental reaction mechanisms, provide field-proven experimental protocols for characterization, and offer insights into the causality behind its chemical behavior. All discussions are grounded in established principles of organosilicon and ester chemistry, providing a robust framework for practical application.

Core Reactivity with Protic Solvents: The Dominance of the Si-Cl Bond

The primary site of reactivity in this compound is the silicon-chlorine (Si-Cl) bond. This bond is highly susceptible to nucleophilic attack by protic solvents such as water, alcohols, and carboxylic acids. These reactions are typically rapid and exothermic, leading to the formation of new silicon-oxygen bonds and the liberation of hydrogen chloride.[1][3]

Hydrolysis: Reaction with Water

The most common reaction of this compound is hydrolysis, which occurs upon contact with water or even atmospheric moisture. The reaction proceeds via a nucleophilic substitution mechanism at the silicon center. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic silicon atom, leading to the displacement of the chloride ion.

The initial product of this reaction is a silanol, acetoxyethyldimethylsilanol. However, silanols are often unstable and readily undergo self-condensation to form a disiloxane, 1,3-bis(acetoxyethyl)-1,1,3,3-tetramethyldisiloxane, with the concomitant elimination of a water molecule.

Reaction Scheme:

-

Hydrolysis: (CH₃)₂Si(Cl)CH₂CH₂OC(O)CH₃ + H₂O → (CH₃)₂Si(OH)CH₂CH₂OC(O)CH₃ + HCl

-

Condensation: 2 (CH₃)₂Si(OH)CH₂CH₂OC(O)CH₃ → [(CH₃)₂Si(CH₂CH₂OC(O)CH₃)]₂O + H₂O

The liberated hydrogen chloride (HCl) is a corrosive gas that can further catalyze both the hydrolysis and condensation reactions.[1][3]

Caption: Hydrolysis and condensation of this compound.

Alcoholysis: Reaction with Alcohols

In a similar fashion to hydrolysis, this compound readily reacts with alcohols (e.g., methanol, ethanol) in a process known as alcoholysis. The alcohol's oxygen atom acts as the nucleophile, attacking the silicon center and displacing the chloride ion to form an alkoxysilane.

Reaction Scheme:

(CH₃)₂Si(Cl)CH₂CH₂OC(O)CH₃ + R-OH → (CH₃)₂Si(OR)CH₂CH₂OC(O)CH₃ + HCl

The resulting product is an acetoxyethyldimethylalkoxysilane. The rate of this reaction is influenced by the steric bulk of the alcohol, with less hindered primary alcohols reacting more rapidly than secondary or tertiary alcohols.

Caption: Alcoholysis of this compound.

Secondary Reactivity: The Acetoxy Group

The acetoxyethyl group in this compound is generally more stable than the Si-Cl bond. However, under certain conditions, it can also undergo reaction with protic solvents, specifically hydrolysis.

Ester Hydrolysis

The ester linkage in the acetoxyethyl group can be hydrolyzed to a hydroxyl group and acetic acid. This reaction is typically much slower than the hydrolysis of the Si-Cl bond and usually requires catalysis by a strong acid or base.[4][5][6]

Acid-Catalyzed Ester Hydrolysis Reaction Scheme:

(CH₃)₂Si(X)CH₂CH₂OC(O)CH₃ + H₂O --[H⁺]--> (CH₃)₂Si(X)CH₂CH₂OH + CH₃COOH (where X = OH or OR from the initial reaction with the protic solvent)

In the context of the initial vigorous reaction of the Si-Cl bond, the generated HCl can act as a catalyst for this secondary hydrolysis, although the reaction will likely require elevated temperatures or prolonged reaction times to proceed to a significant extent.

Caption: Acid-catalyzed hydrolysis of the acetoxy group.

Summary of Reactivity

| Protic Solvent | Primary Reaction Product(s) | Secondary Reaction Product(s) (under forcing conditions) | Byproduct(s) |

| Water (H₂O) | Acetoxyethyldimethylsilanol, 1,3-Bis(acetoxyethyl)tetramethyldisiloxane | Hydroxyethyldimethylsilanol | Hydrogen Chloride (HCl) |

| Methanol (CH₃OH) | Acetoxyethyldimethylmethoxysilane | Hydroxyethyldimethylmethoxysilane | Hydrogen Chloride (HCl), Acetic Acid |

| Ethanol (C₂H₅OH) | Acetoxyethyldimethylethoxysilane | Hydroxyethyldimethylethoxysilane | Hydrogen Chloride (HCl), Acetic Acid |

Experimental Protocols for Characterization

To investigate the reactivity of this compound, a combination of spectroscopic and chromatographic techniques is recommended. The following protocols provide a framework for monitoring the reactions and identifying the products.

Safety Precautions

This compound is a combustible liquid that causes severe skin burns and eye damage.[1][3] It reacts with water to produce corrosive hydrogen chloride gas.[1][3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Protocol 1: Monitoring Hydrolysis by FT-IR Spectroscopy

This protocol allows for the qualitative monitoring of the disappearance of the Si-Cl bond and the appearance of Si-OH and Si-O-Si bonds.

Methodology:

-

Ensure the FT-IR spectrometer and ATR accessory are clean and dry.

-

Acquire a background spectrum of the empty ATR crystal.

-

In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve a small amount of this compound in a dry, inert solvent (e.g., hexane or toluene).

-

Deposit a drop of this solution onto the ATR crystal and acquire an initial spectrum (t=0). Key peaks to note are the Si-Cl stretch.

-

Carefully introduce a controlled amount of water (e.g., via a microsyringe) to the solution in the vial and mix.

-

Periodically withdraw small aliquots of the reaction mixture, deposit them on the ATR crystal, and acquire spectra over time.

-

Observe the decrease in the intensity of the Si-Cl absorption band and the appearance of a broad O-H stretching band (from the silanol) and a Si-O-Si stretching band (from the disiloxane).

Protocol 2: Product Identification by GC-MS

This protocol is designed to identify the volatile products of the reaction with a protic solvent.

Methodology:

-

In a dry reaction vial, add a solution of this compound in a suitable dry solvent (e.g., dichloromethane).

-

Add a stoichiometric amount of the desired protic solvent (e.g., ethanol).

-

Allow the reaction to proceed for a set amount of time.

-

Quench the reaction by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to cap any unreacted silanols and make the products more volatile for GC analysis.

-

Inject an aliquot of the silylated reaction mixture into the GC-MS.

-

Analyze the resulting chromatogram and mass spectra to identify the reaction products based on their fragmentation patterns and retention times.

Caption: General experimental workflow for studying reactivity.

Conclusion

This compound is a reactive organosilane whose chemistry is dominated by the facile reaction of its Si-Cl bond with protic solvents. This reaction leads to the formation of silanols, which can subsequently condense to disiloxanes, or alkoxysilanes in the presence of alcohols. The acetoxyethyl group is comparatively stable but can undergo hydrolysis under more forcing conditions. A thorough understanding of this reactivity, coupled with careful handling and appropriate analytical techniques, is essential for the successful application of this versatile chemical intermediate in research and development. The protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and professionals working with this compound.

References

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: ACETOXYETHYLMETHYLDICHLOROSILANE. [Link]

-

Angene Chemical. This compound (CAS# 18306-45-1). [Link]

-

Wiley. (n.d.). Electrosynthetic C−O Bond Activation in Alcohols and Alcohol Derivatives. [Link]

-

YouTube. (2020). Alkylation of Alcohols, Part 5: Reductive Alkylation. [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

-

PubMed. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]

-

YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

-

YouTube. (2021). Hydrolysis of esters - Mechanisms. [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

-

ResearchGate. (2010). Concerted SN2 mechanism for the hydrolysis of acid chlorides. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. gelest.com [gelest.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition Pathways of Acetoxyethyldimethylchlorosilane

Abstract

Acetoxyethyldimethylchlorosilane, a member of the organochlorosilane family, serves as a crucial chemical intermediate.[1] Its utility in various synthetic processes necessitates a thorough understanding of its thermal stability and decomposition mechanisms to ensure safe handling, storage, and application. This guide provides a comprehensive analysis of the thermal behavior of this compound, detailing its decomposition pathways, the hazardous products formed, and the analytical methodologies used for such characterization. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative sources, to provide a holistic and actionable understanding of this compound's thermal properties.

Introduction to this compound

This compound ((CH₃)₂ClSiCH₂CH₂OC(O)CH₃) is a bifunctional molecule featuring both a reactive chlorosilyl group and an acetoxyethyl group. This unique structure allows it to act as a versatile intermediate in organic and organosilicon chemistry. The presence of the hydrolytically sensitive chlorosilane moiety and the thermally labile silyl ester linkage dictates its chemical reactivity and stability profile.[2] Understanding the thermal limits of this compound is paramount for preventing runaway reactions and ensuring the integrity of processes in which it is used.[3]

Thermal Stability Profile

The thermal stability of a substance is the temperature at which it begins to decompose or react.[4] For this compound, thermal decomposition involves the cleavage of its covalent bonds, leading to the formation of smaller, often volatile and hazardous, molecules. The primary technique for assessing thermal stability is Thermogravimetric Analysis (TGA).[4][5] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing precise data on decomposition temperatures.[5]

Factors Influencing Thermal Stability

The thermal stability of silanes is influenced by the nature of the organic substituents attached to the silicon atom.[6] In this compound, the key features are:

-

The Silyl Ester Linkage: Silyl esters are generally more labile than silyl ethers and are susceptible to cleavage under both mild acid or base conditions and thermal stress.[2]

-

The Chloro Group: The presence of a chlorine atom on the silicon can influence the electronic environment of the molecule, potentially affecting bond strengths. Organochlorosilanes can react with water to form hydrochloric acid.[7]

-

The Alkyl Chain: The ethyl bridge separating the silicon atom from the acetoxy group provides a degree of stability compared to alpha-substituted silanes.[6][8]

Quantitative Thermal Analysis Data

A typical TGA analysis provides several key data points that quantify the thermal stability of a compound. The following table summarizes expected parameters for this compound based on the general behavior of similar organosilanes.

| Parameter | Description | Expected Value Range (°C) |

| T_onset | The initial temperature at which mass loss begins, indicating the start of decomposition. | 150 - 200 |

| T_max | The temperature at which the rate of mass loss is at its maximum (peak of the derivative TGA curve). | 200 - 250 |

| Residue at 600°C | The percentage of the initial mass remaining at the end of the analysis, typically inorganic residues like silica. | Varies, depends on atmosphere |

Note: These are estimated values. Actual experimental results may vary based on purity, heating rate, and atmospheric conditions.

Decomposition Pathways and Mechanistic Insights

Upon heating, this compound is expected to undergo a series of complex decomposition reactions. The safety data sheets for this and similar compounds indicate that thermal decomposition can liberate carbon oxides (CO, CO₂), silicon oxides (e.g., amorphous silica), hydrogen chloride gas, and other toxic gases or vapors.[9][10]

The primary decomposition pathways are proposed to be:

-

Elimination of Acetic Acid: A plausible initial step is the intramolecular rearrangement and elimination of acetic acid, a common pathway for silyl esters of this type. This would result in the formation of vinyl dimethylchlorosilane.

-

Si-Cl Bond Homolysis: At higher temperatures, the silicon-chlorine bond can cleave, although this is generally a stronger bond.

-

Si-C and C-C Bond Cleavage: Pyrolysis at elevated temperatures will lead to the homolytic cleavage of silicon-carbon and carbon-carbon bonds, generating a variety of radical species.[11] These radicals can then participate in a cascade of secondary reactions.

-

Reaction with Moisture: If moisture is present, the chlorosilyl group will hydrolyze to form silanols and hydrochloric acid (HCl).[7] The silanols are unstable and can condense to form siloxanes.

The following diagram illustrates the proposed major decomposition pathways.

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Protocol: Evolved Gas Analysis by TGA-MS

To definitively identify the decomposition products, a hyphenated technique such as Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) is employed.[12] This method analyzes the gases evolved from the sample during the TGA experiment in real-time.

Objective

To determine the thermal stability of this compound and identify its gaseous decomposition products as a function of temperature.

Materials and Instrumentation

-

This compound

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS)[12]

-

High-purity nitrogen (or other inert gas)

-

Microbalance

-

Alumina or platinum crucibles

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the TGA and MS are calibrated according to manufacturer specifications.

-

Purge the TGA furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to establish an inert atmosphere. This prevents oxidative decomposition.[5]

-

Perform a blank run with an empty crucible to establish a stable baseline.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible. A small sample size ensures uniform heating and minimizes thermal gradients.

-

-

TGA-MS Analysis:

-

Place the crucible in the TGA furnace.

-

Equilibrate the sample at a starting temperature of 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. A controlled heating rate is crucial for kinetic analysis and reproducibility.[4]

-

Simultaneously, monitor the mass loss with the TGA and the evolved gases with the MS. The MS should be set to scan a mass-to-charge (m/z) range of approximately 10-200 amu to detect the expected decomposition products.[12]

-

-

Data Analysis:

-

Plot the TGA data as percent mass loss versus temperature.

-